molecular formula C7H5ClN4O B11899632 4-Chloro-6-methoxypteridine

4-Chloro-6-methoxypteridine

Cat. No.: B11899632
M. Wt: 196.59 g/mol
InChI Key: MIXZUPCVUYRHAH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypteridine is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The chemical structure of this compound includes a chloro group at the 4-position and a methoxy group at the 6-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxypteridine can be achieved through various methods. One common approach involves the chlorination of 6-methoxypteridine using thionyl chloride or phosphorus oxychloride under reflux conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxypteridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-methoxypteridine, while oxidation can produce 4-chloro-6-methoxy-2,3-dihydropteridine.

Scientific Research Applications

4-Chloro-6-methoxypteridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypteridine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interactions.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methoxypteridine stands out due to its unique combination of chloro and methoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

4-chloro-6-methoxypteridine

InChI

InChI=1S/C7H5ClN4O/c1-13-4-2-9-7-5(12-4)6(8)10-3-11-7/h2-3H,1H3

InChI Key

MIXZUPCVUYRHAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=N1)C(=NC=N2)Cl

Origin of Product

United States

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